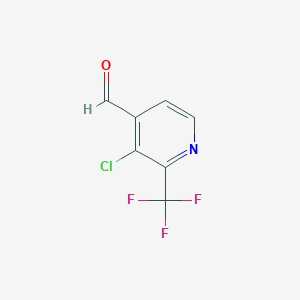

3-Chloro-2-(trifluoromethyl)isonicotinaldehyde

説明

“3-Chloro-2-(trifluoromethyl)isonicotinaldehyde” is a chemical compound with the molecular formula C7H3ClF3NO. It has a molecular weight of 209.55 .

Molecular Structure Analysis

The InChI code for “3-Chloro-2-(trifluoromethyl)isonicotinaldehyde” is 1S/C7H3ClF3NO . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 217.4±35.0 °C and a predicted density of 1.499±0.06 g/cm3 . The pKa is predicted to be -3.73±0.30 .科学的研究の応用

Synthesis and Photochemical Applications

- Photochemical Isomerization and Antimicrobial Activity : The synthesis of 2-chloro-5-methylpyridine-3-olefin derivatives from related aldehydes has been explored. These compounds undergo photochemical E (trans) to Z (cis) isomerization, demonstrating that the triplet sensitized excitations yield a high Z isomer composition. This process indicates an efficient pathway for converting the E (trans) to Z (cis) isomer, and these isomers have been tested for antimicrobial activity, showing comparable antifungal activity to standard treatments (Gangadasu et al., 2009).

Organic Synthesis and Chemical Transformations

Stereoselective Synthesis : Research has been conducted on the regio- and stereoselective rearrangement of epoxides to aldehydes using high-valent metalloporphyrin complexes. This method offers an efficient approach for synthesizing optically active beta-siloxy aldehydes, providing a valuable tool for organic synthesis (Suda et al., 2004).

Reagent-Controlled Synthesis : The reaction of ring-closing metathesis-derived cyclic allylsiloxanes with aldehydes in the presence of a Lewis acid gives 2,3,4-trisubstituted tetrahydrofurans related to the furanolignan family of natural products. This reaction proceeds with complete 3,4-trans stereoselectivity, highlighting the influence of reagents on the stereochemical outcome (Miles et al., 2004).

Chemical Analysis and Characterization

- Chromatographic Analyses : The separation of chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column has been studied, providing insights into the retention behavior and influence of chlorine substitution on chromatographic separation. This research aids in the analytical characterization of chlorinated aldehydes and their derivatives (Korhonen & Knuutinen, 1984).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

特性

IUPAC Name |

3-chloro-2-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUINJBDLNMNQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

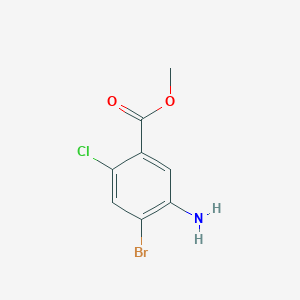

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B1529627.png)

![Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1529629.png)

![2-Ethynyl-5,8-dioxaspiro[3.4]octane](/img/structure/B1529632.png)

amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)

![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)